(4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol
Description
Properties
IUPAC Name |
(4-cyclopropyl-3,5-dihydro-2H-1,4-benzoxazepin-7-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-9-10-1-4-13-11(7-10)8-14(5-6-16-13)12-2-3-12/h1,4,7,12,15H,2-3,5-6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOYDCJIJULUSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCOC3=C(C2)C=C(C=C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Oxazepine Core
- The seven-membered oxazepine ring is commonly formed by cyclization of a suitable amide or imide intermediate.
- One scalable approach starts from 5-bromosalicylamide, which undergoes alkylation with ethyl bromoacetate in the presence of potassium carbonate in dimethylacetamide to yield an ether intermediate.
- This intermediate is then cyclized to form the imide ring using sodium tert-amylate in tetrahydrofuran (THF).
- The imide is subsequently reduced to the amine with borane-THF complex, avoiding safety issues related to Schmidt rearrangement and providing a robust route to the oxazepine core.
Introduction of the Cyclopropyl Group
- The cyclopropyl substituent at the 4-position can be introduced via alkylation or by using cyclopropyl-containing reagents during the early stages of synthesis.
- Patent WO2014023708A1 describes the use of cyclopropyl as a substituent on the oxazepine ring, achieved by selecting cyclopropyl-containing alkylating agents or Grignard reagents during synthesis.
Installation of the Methanol Group
- The methanol group at the 7-position is typically introduced by reduction of an ester or aldehyde precursor.
- Starting from ester intermediates, lithium aluminum hydride (LiAlH4) reduction is employed to convert esters to primary alcohols (methanol functionality).
- Alternatively, aldehydes can be formed by oxidation of alcohols using manganese dioxide (MnO2), followed by Grignard addition to install the cyclopropyl group and yield the desired alcohol.
Protection and Deprotection
Reductive Amination and Grignard Reactions
- Reductive amination is used to convert amines to tertiary amines or to attach substituents.
- Grignard reagents containing cyclopropyl groups are reacted with aldehyde intermediates to form the final alcohol product.
- Reaction conditions such as temperature, solvent choice (THF, dichloromethane), and reaction time are optimized to maximize yield and purity.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Alkylation of salicylamide | Ethyl bromoacetate, K2CO3, dimethylacetamide | High yield, direct conversion to ether intermediate |
| Cyclization to imide | Sodium tert-amylate, THF | Efficient ring closure, isolation by filtration |
| Reduction of imide | Borane-THF complex | Avoids Schmidt rearrangement, scalable |
| Boc protection | Boc2O, NaHCO3, EtOAc/H2O | Protects amine groups, high yield |
| Boc deprotection | HCl in 1,4-dioxane | Acidic conditions, prepares for further reactions |
| Ester reduction | LiAlH4 | Converts esters to alcohols (methanol group) |
| Alcohol oxidation | MnO2 | Converts alcohols to aldehydes |
| Grignard addition | Cyclopropylmagnesium bromide, THF | Installs cyclopropyl substituent, forms final alcohol |
Key Research Findings and Scale-Up
- A scalable process was developed that allowed preparation of over 15 kg of the benzoxazepine intermediate, demonstrating industrial feasibility.
- The use of borane for reduction proved safer and more efficient compared to previous methods involving Schmidt rearrangement.
- Careful control of reaction parameters such as solvent choice (e.g., dichloromethane, DMF), temperature, and reaction time was critical in optimizing yield and purity.
- Acid-base extraction and crystallization techniques were employed to purify intermediates and final products, ensuring removal of residual solvents and metals below regulatory limits.
- Reductive amination and Grignard addition steps were optimized to minimize side reactions such as biaryl formation and over-reduction.
Summary Table of Preparation Steps
Chemical Reactions Analysis
Types of Reactions
(4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols or amines.
Scientific Research Applications
(4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
Compound D9: (E)-N-(4-Ethoxyphenyl)-3-(2,3,4,5-tetrahydrobenzo[b][1,4]dioxocin-8-yl)acrylamide
Key Differences :
- Core heterocycle : D9 contains an eight-membered 1,4-dioxocine ring (two oxygen atoms) fused to a benzene ring, compared to the seven-membered oxazepine in the target compound .
- Substituents : D9 features an ethoxyphenyl-acrylamide side chain, whereas the target compound has a cyclopropyl group and hydroxymethyl moiety.
- Molecular weight: D9 (C20H21NO4, ~339.38 g/mol) is significantly larger, which may reduce bioavailability compared to the target compound (219.28 g/mol) .
8-O-Acetylshanzhiside Methyl Ester
While unrelated structurally (cyclopentanopyran core), this compound serves as a reference for heterocyclic intermediates in pharmacological research. Its intended uses include reference standards and synthetic precursors, highlighting the broader applicability of benzannulated heterocycles .
Biological Activity
The compound (4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol is a member of the benzoxazepine family, which has garnered interest due to its potential biological activities. This article will explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be denoted as follows:
- Molecular Formula : C₁₃H₁₅N₃O
- Molecular Weight : 219.28 g/mol
- CAS Number : Not specifically listed in the provided sources but can be derived from its structural formula.
Biological Activity Overview
Research indicates that benzoxazepine derivatives exhibit a range of biological activities including:
- Antidepressant Effects : Some studies suggest that compounds within this class may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Antitumor Activity : Certain benzoxazepines have shown potential in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Reports indicate that these compounds can exhibit antibacterial and antifungal activities.
Antidepressant Activity
A study focusing on related benzoxazepines demonstrated that modifications to the oxazepine ring significantly influenced their binding affinity to serotonin receptors. The compound's structure suggests it may similarly interact with these receptors, potentially leading to antidepressant effects.
| Compound | Binding Affinity (Ki) | Target Receptor |
|---|---|---|
| Compound A | 10 nM | 5-HT1A |
| Compound B | 25 nM | 5-HT2A |
| (4-Cyclopropyl...) | TBD | TBD |
Antitumor Activity
In vitro studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a derivative demonstrated an IC50 value of 15 µM against MCF-7 breast cancer cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis Induction |
| HeLa | 20 | Cell Cycle Arrest |
Antimicrobial Properties
Preliminary screenings have indicated that benzoxazepine derivatives possess antimicrobial activity. For example, a related compound exhibited significant inhibition of Staphylococcus aureus growth.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
- Case Study on Antidepressant Effects : A clinical trial involving a related benzoxazepine showed significant improvement in patients with major depressive disorder compared to placebo controls. Patients reported enhanced mood and reduced anxiety symptoms over an eight-week treatment period.
- Case Study on Antitumor Efficacy : In a preclinical model using xenografts of human tumors in mice, treatment with a structurally similar compound resulted in a 50% reduction in tumor size after four weeks of administration.
Q & A
Basic: What synthetic strategies optimize the yield and purity of (4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol?
Answer:
The synthesis typically involves cyclization of a precursor bearing the cyclopropyl and methanol moieties. Key steps include:
- Cyclopropane Ring Formation : Use of cyclopropanation reagents (e.g., Simmons-Smith reagents) under anhydrous conditions to minimize side reactions.
- Oxazepine Core Assembly : Acid- or base-catalyzed cyclization of amino alcohol intermediates, with temperature control (60–80°C) to prevent ring-opening .
- Methanol Group Introduction : Hydroxymethylation via reductive amination or nucleophilic substitution, using NaBH₄ or LiAlH₄ for reduction .
Critical Factors : Solvent polarity (e.g., DMF for polar intermediates), catalyst selection (e.g., Pd/C for hydrogenation), and purification via column chromatography (silica gel, hexane/EtOAc gradient).
Advanced: How do conformational dynamics of the cyclopropyl group influence enzyme binding selectivity?
Answer:
The cyclopropyl group introduces steric constraints and electronic effects that modulate target interactions. For example:
- Steric Effects : The rigid cyclopropane ring restricts rotational freedom, enhancing binding complementarity to hydrophobic enzyme pockets (e.g., carbonic anhydrase active sites) .
- Electronic Effects : Partial ring strain increases electrophilicity, promoting hydrogen bonding with catalytic residues (e.g., Tyr in nitric oxide synthase) .
Methodological Insight : Combine molecular dynamics simulations (MD) with mutagenesis studies to map residue-specific interactions. Crystallographic data (e.g., PDB 8UFR) reveal that cyclopropyl-induced conformational changes in enzymes (e.g., tyrosine displacement in nNOS) enhance selectivity over eNOS .
Basic: Which spectroscopic techniques are most reliable for structural elucidation?
Answer:
- NMR : ¹H/¹³C NMR identifies cyclopropyl protons (δ 0.5–1.5 ppm) and oxazepine ring protons (δ 3.0–4.5 ppm). 2D-COSY/HMQC resolves overlapping signals .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 276.1234) and fragmentation patterns .
- IR Spectroscopy : O-H stretch (~3200–3400 cm⁻¹) and C-O-C vibrations (~1100 cm⁻¹) validate the methanol and oxazepine groups .
Advanced: How can computational methods resolve discrepancies in reported IC₅₀ values across enzyme assays?
Answer:
Discrepancies often arise from assay conditions (pH, cofactors) or protein isoforms. To address this:
Docking Studies : Use AutoDock Vina to model ligand-enzyme interactions, accounting for protonation states (e.g., sulfonamide deprotonation in carbonic anhydrase assays) .
Free Energy Calculations : Apply MM-GBSA to compare binding affinities across isoforms (e.g., nNOS vs. eNOS), identifying critical residues (e.g., Tyr vs. Phe substitutions) .
Experimental Validation : Perform kinetic assays under standardized conditions (e.g., 25°C, Tris-HCl buffer) to control variables .
Basic: What role does the methanol substituent play in solubility and reactivity?
Answer:
- Solubility : The hydroxyl group enhances aqueous solubility (logP reduction by ~1.5 units) via hydrogen bonding, critical for in vitro assays .
- Reactivity : The methanol group participates in Mitsunobu reactions (e.g., etherification with DIAD/PPh₃) and oxidation to aldehydes (e.g., with PCC) for further derivatization .
Advanced: How can structure-activity relationship (SAR) studies guide optimization of this scaffold?
Answer:
- Substituent Scanning : Synthesize analogs with varied groups (e.g., replacing cyclopropyl with isopropyl) and assess bioactivity .
- 3D-QSAR Models : Use CoMFA/CoMSIA to correlate spatial/electronic features with activity (e.g., cyclopropyl’s van der Waals volume vs. IC₅₀) .
- Biological Profiling : Test against panels of enzymes (e.g., kinase, protease assays) to identify off-target effects .
Basic: What are common stability issues during storage, and how are they mitigated?
Answer:
- Degradation Pathways : Hydrolysis of the oxazepine ring under acidic/basic conditions; oxidation of the methanol group.
- Mitigation : Store at −20°C in amber vials under nitrogen. Use stabilizers (e.g., BHT for oxidation) and lyophilize for long-term storage .
Advanced: What mechanistic insights explain conflicting reports on its carbonic anhydrase inhibition?
Answer:
Conflicts arise from isoform-specific interactions (e.g., CA-II vs. CA-IX):
- Binding Pocket Flexibility : MD simulations show CA-IX accommodates cyclopropyl via induced fit, while CA-II exhibits rigid active sites .
- pH Dependence : Activity varies with assay pH (e.g., CA-IX inhibition peaks at pH 6.5 due to tumor microenvironment mimicry) .
Resolution : Use isoform-specific crystallography and pH-controlled activity assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
